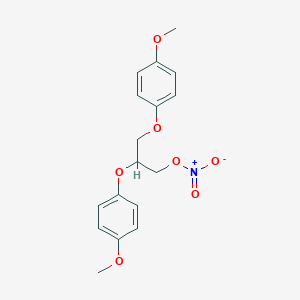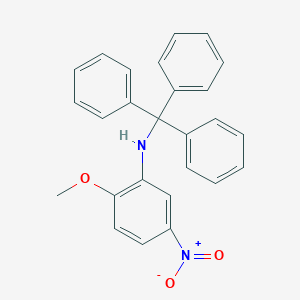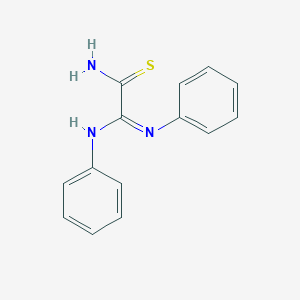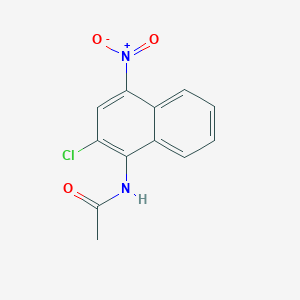
N-{2-chloro-4-nitro-1-naphthyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-chloro-4-nitro-1-naphthyl}acetamide is an organic compound with the molecular formula C12H9ClN2O3 It is a derivative of naphthalene, characterized by the presence of a chloro and nitro group on the naphthalene ring, and an acetamide group attached to the nitrogen atom
Métodos De Preparación
The synthesis of N-{2-chloro-4-nitro-1-naphthyl}acetamide typically involves the nitration of 2-chloronaphthalene followed by acylation. The nitration process introduces a nitro group to the naphthalene ring, while the acylation step attaches the acetamide group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
N-{2-chloro-4-nitro-1-naphthyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding naphthoquinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-{2-chloro-4-nitro-1-naphthyl}acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-{2-chloro-4-nitro-1-naphthyl}acetamide involves its interaction with molecular targets, such as enzymes or receptors. The nitro and chloro groups may play a role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
N-{2-chloro-4-nitro-1-naphthyl}acetamide can be compared with other naphthalene derivatives, such as:
This compound: Similar in structure but with different substituents, leading to variations in chemical and biological properties.
2-chloro-4-nitronaphthalene: Lacks the acetamide group, which may affect its reactivity and applications.
Naphthalene-1-acetamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H9ClN2O3 |
|---|---|
Peso molecular |
264.66g/mol |
Nombre IUPAC |
N-(2-chloro-4-nitronaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C12H9ClN2O3/c1-7(16)14-12-9-5-3-2-4-8(9)11(15(17)18)6-10(12)13/h2-6H,1H3,(H,14,16) |
Clave InChI |
WOIBWFJTHUPFDP-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C2=CC=CC=C21)[N+](=O)[O-])Cl |
SMILES canónico |
CC(=O)NC1=C(C=C(C2=CC=CC=C21)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


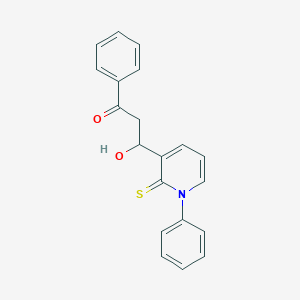
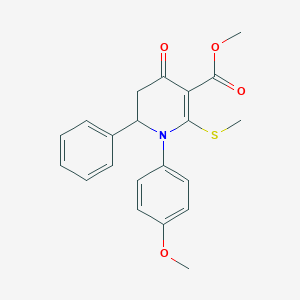
![6-(4-methyl-1,3-thiazol-2-yl)-5H-dibenzo[d,f][1,3]diazepine-5,7(6H)-diol](/img/structure/B373420.png)

![1-[1-(4-Methoxyphenyl)-6-methyl-4-(methylsulfanyl)-2-thioxo-1,2-dihydro-3-pyridinyl]ethanone](/img/structure/B373425.png)
![1-[1-Benzyl-6-methyl-4-(methylsulfanyl)-2-thioxo-1,2-dihydro-3-pyridinyl]ethanone](/img/structure/B373428.png)
![1-[1-(2-Methoxyphenyl)-6-methyl-4-(methylsulfanyl)-2-thioxo-1,2-dihydro-3-pyridinyl]ethanone](/img/structure/B373429.png)
![1-[4-(Benzylsulfanyl)-1-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2-dihydro-3-pyridinyl]ethanone](/img/structure/B373430.png)
![N'-[1-hydroxy-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-ylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B373434.png)
![1-[Amino-(2-propan-2-ylidenehydrazinyl)methylidene]-3-(4-methylphenyl)thiourea](/img/structure/B373435.png)
![4-(Methylsulfanyl)-2-{3-[4-(methylsulfanyl)-2',6-bipyridin-2-yl]phenyl}-2',6-bipyridine](/img/structure/B373436.png)
